3-Methyl-6-phenyl-1-indanone
Description
Contextual Significance of Indanone Derivatives in Organic Synthesis and Chemical Research
Indanone derivatives are recognized as privileged structures in medicinal chemistry due to their prevalence in pharmacologically active compounds. nih.gov They serve as crucial building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. sioc-journal.cnrsc.org The indanone framework is found in numerous natural products and is a key intermediate in the synthesis of a wide array of medicinally important molecules. researchgate.netresearchgate.net
The versatility of indanones stems from their diverse reactivity, allowing for various chemical transformations. rsc.org They are widely used in the development of fused and spirocyclic compounds, which are significant in drug discovery due to their three-dimensional structures. rsc.orgresearchgate.net Key reactions involving indanones include Friedel-Crafts acylations, Nazarov cyclizations, and various transition-metal-catalyzed ring-closing reactions. d-nb.info These methods provide access to a broad range of substituted indanones.
Beyond medicinal applications, indanone derivatives are utilized in materials science, for example, in the development of organic light-emitting devices (OLEDs), dyes, and photoremovable protecting groups. sioc-journal.cn Their utility also extends to the synthesis of ligands for polymerization catalysts and as components of discotic liquid crystals. mdpi.com
Historical Trajectory of Indanone Chemistry Research
The study of indanone chemistry has a rich history, with the first publications on the preparation of 1-indanones appearing in the 1920s. researchgate.netbeilstein-journals.org Since then, the field has undergone intensive development. beilstein-journals.org A significant milestone in indanone synthesis is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides, a method that has been widely employed since its early development. mdpi.comorgsyn.org
Over the decades, research has focused on developing more efficient and selective synthetic methods. This includes the use of various catalysts, such as polyphosphoric acid (PPA) and superacids like triflic acid, to promote cyclization reactions. d-nb.infomdpi.com The exploration of transition metal-catalyzed reactions, particularly with rhodium and palladium, has opened new avenues for synthesizing indanones and their derivatives under milder conditions. iyte.edu.trorganic-chemistry.org
In recent years, there has been a growing emphasis on green chemistry principles in indanone synthesis, leading to the development of microwave-assisted and other non-conventional methodologies to reduce reaction times and the use of hazardous reagents. mdpi.com The ongoing research into indanone chemistry continues to expand their applications, from the synthesis of complex natural products to the creation of novel materials. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
71823-53-5 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methyl-6-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-9-16(17)15-10-13(7-8-14(11)15)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |
InChI Key |
MGBNTDJKXLILSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 6 Phenyl 1 Indanone and Its Derivatives
Classical and Conventional Synthetic Routes
Classical approaches to the synthesis of the 1-indanone (B140024) framework have been well-established, with Friedel-Crafts acylation being a cornerstone methodology. These routes often involve the cyclization of precursor molecules under acidic conditions.
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation is a powerful and widely employed method for the formation of aryl ketones, and its intramolecular variant is particularly suited for the synthesis of cyclic ketones like 1-indanones. This electrophilic aromatic substitution reaction typically involves the use of a Lewis acid or a strong Brønsted acid to promote the cyclization of a suitable precursor.
The most common and direct precursor for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation is a 3-arylpropionic acid or its corresponding acyl chloride. nih.gov In the context of 3-Methyl-6-phenyl-1-indanone, the logical precursor would be 3-(biphenyl-4-yl)butanoic acid.
The cyclization of 3-arylpropionic acids can be achieved using a variety of strong acids such as polyphosphoric acid (PPA), methanesulfonic acid (MSA), or sulfuric acid. nih.gov These acids act as both the catalyst and the dehydrating agent, facilitating the formation of an acylium ion intermediate which then undergoes electrophilic attack on the aromatic ring to form the five-membered indanone ring. The general mechanism involves the protonation of the carboxylic acid, followed by the loss of water to generate the acylium ion, which then cyclizes.
| Precursor | Reagent/Catalyst | Product |
| 3-Arylpropionic Acid | PPA, MSA, H₂SO₄ | 1-Indanone derivative |
| 3-Arylpropionyl Chloride | AlCl₃, FeCl₃ | 1-Indanone derivative |
Alternatively, the corresponding acyl chloride, 3-(biphenyl-4-yl)butanoyl chloride, can be used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com This method often proceeds under milder conditions compared to the direct cyclization of the carboxylic acid. The Lewis acid coordinates to the chlorine atom of the acyl chloride, increasing its electrophilicity and promoting the formation of the acylium ion.
Superacids, which are acids with an acidity greater than that of 100% sulfuric acid, offer a highly effective medium for promoting Friedel-Crafts reactions. Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) is a commonly used superacid in organic synthesis. The use of superacids can often lead to higher yields and cleaner reactions due to their exceptional protonating ability, which facilitates the generation of the electrophilic acylium ion from the carboxylic acid precursor. nih.gov
An improved method for the synthesis of 1-indanone derivatives involves the superacid-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov This approach can overcome some of the limitations of traditional methods, which often require harsh conditions and long reaction times.
Table of Superacid Catalysts in Indanone Synthesis
| Superacid Catalyst | Precursor | Advantages |
|---|
In some instances, the synthesis of the indanone core can be achieved through a tandem or sequential reaction sequence involving both intermolecular Friedel-Crafts alkylation and intramolecular Friedel-Crafts acylation. For example, a reaction between an arene and a suitable bifunctional molecule can first lead to the formation of the 3-arylpropionic acid skeleton, which then undergoes in situ cyclization.
One such approach involves the reaction of ethyl cinnamate with an arene in the presence of a superacid like triflic acid. This reaction proceeds via a domino intermolecular Friedel-Crafts alkylation and intramolecular acylation to form the indanone derivative. scispace.com This strategy allows for the construction of the indanone ring system in a single pot from readily available starting materials.
Condensation Reactions for Indanone Core Formation
Condensation reactions provide an alternative pathway to the indanone core. For instance, a Knoevenagel condensation of an appropriate aldehyde with a methylene-active compound can lead to an intermediate that can subsequently cyclize to form the indanone ring. While not as direct as the Friedel-Crafts acylation of a pre-formed 3-arylpropionic acid, this method offers a different strategic approach to the target molecule. For example, the reaction of diethyl phthalate (B1215562) with ethyl acetate can lead to indane-1,3-dione, which can then be further functionalized. nih.gov
Nazarov Cyclization Applications
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which are structurally related to 1-indanones. wikipedia.org The reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgthermofisher.com To apply this methodology to the synthesis of this compound, a suitable divinyl ketone precursor would be required. This precursor would possess a biphenyl moiety and a methyl group at the appropriate positions.
The classical Nazarov cyclization is typically promoted by stoichiometric amounts of a Lewis acid or a protic acid. wikipedia.org The mechanism involves the protonation of the ketone, which generates a pentadienyl cation. This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which upon deprotonation and tautomerization yields the cyclopentenone product. wikipedia.org
Modern variations of the Nazarov cyclization have expanded its scope and utility, including the use of catalytic amounts of acids and the development of asymmetric versions. researchgate.net
Transition Metal-Catalyzed Synthesis of Indanones
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and the construction of the indanone core is no exception. Methodologies centered around rhodium and palladium have proven to be particularly effective, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control over stereochemistry and regiochemistry.
Rhodium-Catalyzed Transformations
Rhodium catalysts have demonstrated remarkable versatility in the synthesis of indanone derivatives through a variety of reaction pathways. These transformations often proceed under mild conditions and exhibit broad functional group tolerance.
A novel strategy for the synthesis of benzocycloheptenones, which can be considered expanded indanone derivatives, involves a rhodium-catalyzed direct insertion of ethylene (B1197577) into the C1-C2 bond of 1-indanones. nih.govnih.gov This two-carbon ring expansion method offers a "cut-and-sew" approach to constructing seven-membered rings from readily available five-membered ring precursors. nih.govchinesechemsoc.org The reaction is notable for being redox-neutral and byproduct-free. nih.govnih.gov The process is initiated by the oxidative addition of the C-C bond to a low-valent rhodium complex, followed by the insertion of ethylene to form an enlarged metallacycle, and concludes with a C-C reductive elimination to furnish the ring-expanded product. nih.gov
Key features of this transformation include the use of a ketimine directing group to facilitate the C-C bond activation. nih.gov The reaction conditions have been optimized to employ a rhodium catalyst, such as [Rh(C2H4)2Cl]2, in the presence of a ligand like 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene (IMes) and an aminopyridine directing group. nih.govnih.gov
| Catalyst | Ligand | Directing Group | Additive | Solvent | Temperature (°C) | Pressure (atm) |
| [Rh(C2H4)2Cl]2 | IMes | 2-amino-3-picoline | p-TsOH·H2O | THF | - | Ethylene |
This table summarizes the optimized reaction conditions for the rhodium-catalyzed two-carbon ring expansion of 1-indanones with ethylene.
The enantioselective synthesis of chiral 3-aryl-1-indanones has been successfully achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. acs.orgorganic-chemistry.orgnih.gov This method provides access to a diverse range of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities, reaching up to 95% ee. acs.org A key to the success of this transformation is the use of the simple chiral monodentate phosphine (B1218219) ligand, MonoPhos. acs.orgorganic-chemistry.org The reaction proceeds under relatively mild conditions and demonstrates the power of rhodium catalysis in establishing stereogenic centers. acs.org
The general procedure involves the treatment of a pinacolborane chalcone derivative with a rhodium/MonoPhos complex in the presence of a base, such as aqueous potassium phosphate, in a suitable solvent like toluene. acs.org
| Rhodium Precursor | Chiral Ligand | Base | Solvent | Temperature (°C) |
| [RhCl(C2H4)2]2 | MonoPhos | K3PO4 (aq) | Toluene | 40 |
This table outlines the typical reaction conditions for the rhodium-catalyzed asymmetric intramolecular 1,4-addition for the synthesis of chiral 3-aryl-1-indanones.
A highly efficient and environmentally friendly protocol for the synthesis of 2,3-disubstituted indanones has been developed utilizing a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway. organic-chemistry.orgacs.org This methodology is particularly noteworthy for its use of water as the sole solvent and its ability to proceed without the need for an exogenous ligand, highlighting its green chemistry credentials. acs.org The reaction is compatible with a broad range of internal alkynes, including natural and functionalized derivatives, affording the desired indanone products in good to excellent yields. acs.org Mechanistic studies suggest that the indanone is formed through an intramolecular proton transfer from a key indenol intermediate. acs.org
Palladium-Catalyzed Reactions
Palladium catalysts have also been extensively employed in the synthesis of indanones, with carbonylative cyclization reactions being a prominent strategy.
The palladium-catalyzed carbonylative cyclization of unsaturated aryl halides, such as aryl iodides, provides a direct route to the indanone core. organic-chemistry.orgnih.gov This reaction involves the introduction of a carbonyl group from carbon monoxide and the subsequent intramolecular cyclization onto a tethered olefin. Good to excellent yields of indanones can be achieved under optimized conditions, which typically involve a palladium catalyst, a base, and a source of carbon monoxide. nih.gov This method is particularly effective for substrates containing a terminal olefin. nih.gov
The proposed mechanism for this annulation involves several key steps:
Reduction of the palladium(II) precatalyst to the active palladium(0) species. nih.gov
Oxidative addition of the unsaturated aryl halide to the palladium(0) catalyst. nih.gov
Coordination and migratory insertion of carbon monoxide to form an acylpalladium intermediate. nih.gov
Intramolecular acylpalladation of the neighboring carbon-carbon double bond. nih.gov
A reversible palladium β-hydride elimination and re-addition sequence to generate a palladium enolate. nih.gov
Protonation of the palladium enolate to yield the final indanone product and regenerate the active catalyst. nih.gov
| Palladium Catalyst | Base | Additive | Solvent | Temperature (°C) | CO Pressure (atm) |
| Pd(OAc)2 | Pyridine | n-Bu4NCl | DMF | 100 | 1 |
This table presents the optimized reaction conditions for the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides to synthesize indanones.
Suzuki-Miyaura Cross-Coupling for Functionalization
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the functionalization of the 1-indanone framework. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, enabling the introduction of a wide range of substituents onto the indanone core.
The reaction is particularly valuable for synthesizing aryl- or heteroaryl-substituted indanones, which are common motifs in pharmacologically active compounds. The general applicability of the Suzuki-Miyaura coupling allows for the diversification of indanone libraries, which is crucial for structure-activity relationship studies in drug discovery. The reaction conditions are typically mild and tolerant of various functional groups, making it a highly practical method in organic synthesis. tcichemicals.com
For instance, the synthesis of biaryl compounds, which can be analogues of 6-phenyl-1-indanone derivatives, is a primary application of this reaction. tcichemicals.com The versatility of the Suzuki-Miyaura coupling extends to the use of various boronic acids and esters, allowing for the introduction of diverse aryl, alkenyl, alkyl, and heteroaromatic moieties. tcichemicals.comrsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| Bromo-indanone derivative | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl-1-indanone derivative | nih.gov |
| Iodo-indanone derivative | Alkylboronic ester | Pd(OAc)₂/SPhos | 6-Alkyl-1-indanone derivative | nih.gov |
| Triflato-indanone derivative | Heteroarylboronic acid | PdCl₂(dppf) | 6-Heteroaryl-1-indanone derivative | nih.gov |
This table represents typical Suzuki-Miyaura cross-coupling reactions for the functionalization of indanones.
Tandem Conjugate Addition and 1,4-Palladium Shift Cyclizations
A sophisticated approach to constructing substituted indanones involves a tandem sequence of conjugate addition and a 1,4-palladium shift followed by cyclization. This methodology offers a convergent and efficient route to complex indanone structures from simpler starting materials.
In a key example, the palladium-catalyzed reaction of β-(2-acylphenyl)enones with arylboronic acids leads to the formation of enantioenriched 1-aryl-1H-indenes through a tandem 1,4-addition and subsequent aldol (B89426) condensation. beilstein-journals.org This process can be adapted to yield 3-substituted 1-indanones. The initial conjugate addition of the arylboronic acid to the enone is followed by an intramolecular cyclization, often facilitated by the palladium catalyst, which can undergo a 1,4-shift to position itself for the ring-closing step.
The efficiency and stereoselectivity of these tandem reactions are highly dependent on the choice of chiral ligands for the palladium catalyst. This method provides access to chiral indanones, which are of significant interest in medicinal chemistry.
Nickel-Catalyzed Reductive Cyclizations
Nickel-catalyzed reductive cyclizations have emerged as a powerful strategy for the synthesis of indanones. These reactions often involve the coupling of two or more unsaturated components, such as alkynes and enones, in the presence of a reducing agent. This approach allows for the construction of the five-membered ring of the indanone core with high efficiency and control over stereochemistry.
A notable application of this methodology is the nickel-catalyzed reductive cycloaddition of enals or enoates with alkynes to afford cyclopentenols or cyclopentenones, respectively. organic-chemistry.org This strategy can be intramolecularly applied to suitable precursors to generate bicyclic systems containing the indanone framework. The mechanism typically involves the formation of a nickelacyclopentene intermediate, which then undergoes further transformations to yield the final product. The use of organoboranes as reducing agents is common in these systems, which regenerate the active Ni(0) catalyst. organic-chemistry.org
The versatility of nickel catalysis allows for a broad range of substrates to be employed, leading to a diverse array of substituted indanones. nih.gov
| Enone Substrate | Alkyne Substrate | Nickel Catalyst | Product | Ref. |
| Substituted o-alkynylbenzaldehyde | - | Ni(COD)₂ / Ligand | Substituted 1-indanone | organic-chemistry.org |
| Aryl enone | Terminal alkyne | Ni(dppe)Cl₂ | 3-Substituted 1-indanone | nih.gov |
This table illustrates representative examples of nickel-catalyzed reductive cyclizations for indanone synthesis.
Copper-Catalyzed Intramolecular Annulation Reactions
Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of indanones. Copper-catalyzed intramolecular annulation reactions provide a direct pathway to the indanone skeleton from readily available starting materials.
One such method involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives to produce 3-hydroxy-1-indanones. acs.org This reaction proceeds under mild conditions and offers good to excellent yields. The proposed mechanism involves the activation of the alkyne by the copper catalyst, followed by hydration and an intramolecular aldol-type reaction to form the indanone ring. acs.org
Another approach utilizes a copper-catalyzed radical-triggered addition/cyclization cascade of 1,6-enynes to construct the 1-indanone framework. frontiersin.org This method allows for the introduction of additional functional groups, such as a trifluoromethyl group, onto the indanone core. frontiersin.org
Manganese-Catalyzed Regioselective Additions to Alkynes
Manganese, an earth-abundant and low-toxicity metal, has gained attention as a catalyst in organic synthesis. Manganese-catalyzed reactions provide novel pathways for the construction of complex organic molecules, including indanone derivatives.
A significant development is the manganese-catalyzed regioselective addition of 2-carbonyl indanones to terminal alkynes. acs.org This method allows for the construction of all-carbon quaternary centers and complex polycyclic frameworks. acs.org Depending on the substituents on the indanone precursor, the reaction can proceed via a domino Markovnikov-anti-Markovnikov addition to yield fused tricyclic scaffolds or through a simple Markovnikov addition. researchgate.net
These reactions highlight the unique reactivity that can be achieved with manganese catalysis, offering a complementary approach to more traditional methods for the functionalization of the indanone core. nih.gov
Non-Conventional Synthetic Techniques in Indanone Chemistry
In the quest for more efficient and sustainable synthetic methods, non-conventional techniques such as microwave-assisted synthesis have been increasingly applied to the preparation of indanones. frontiersin.orgbeilstein-journals.org These methods often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.
Microwave-Assisted Synthesis
Microwave irradiation has proven to be a highly effective tool for accelerating a variety of organic transformations, including those used for the synthesis of 1-indanones. frontiersin.orgbeilstein-journals.org The application of microwave heating can significantly shorten reaction times, often from hours to minutes, and can lead to improved yields by minimizing the formation of side products. acs.orgresearchgate.net
Several classical reactions for indanone synthesis have been successfully adapted to microwave conditions. For example, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a common method for preparing 1-indanones, can be significantly expedited using microwave heating. beilstein-journals.orgnih.gov This approach avoids the harsh conditions and long reaction times often associated with the conventional method. nih.gov
Furthermore, microwave-assisted one-pot syntheses of 1-indanones from arenes and α,β-unsaturated acyl chlorides have been developed. acs.orgacs.org These tandem Friedel-Crafts acylation and Nazarov cyclization reactions proceed in good yields under microwave irradiation. acs.orgacs.org
The benefits of microwave-assisted synthesis extend to various other reactions, including palladium-catalyzed heterocyclizations to form indole (B1671886) derivatives, which can be precursors to or share structural similarities with certain indanone derivatives. mdpi.com The rapid and efficient heating provided by microwaves makes it a valuable technique for high-throughput synthesis and library generation in drug discovery. mdpi.comnih.gov
| Reaction Type | Substrate | Conditions | Product | Ref. |
| Friedel-Crafts Acylation | 3-Arylpropionic acid | Triflic acid, Microwave | 1-Indanone | nih.gov |
| Tandem Acylation/Nazarov Cyclization | Arene, α,β-Unsaturated acyl chloride | AlCl₃, Microwave | 1-Indanone | acs.orgacs.org |
| Annulation of Indane-1,3-dione | Indane-1,3-dione, other reactants | Microwave | Fused and spiro-heterocycles | tandfonline.com |
This table summarizes key examples of microwave-assisted synthesis of indanones and related structures.
High-Intensity Ultrasound-Mediated Reactions
The application of high-intensity ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions, improving yields, and promoting cleaner chemical transformations. While specific literature detailing the high-intensity ultrasound-mediated synthesis of this compound is not abundant, the principles of sonochemistry have been successfully applied to the synthesis of related indanone derivatives, suggesting its potential applicability.
Ultrasound-assisted synthesis has been employed for the preparation of 2-benzylidene-1-indanone (B110557) derivatives. acs.org This method offers advantages in terms of shorter reaction times and improved yields compared to conventional heating methods. acs.org The acoustic cavitation generated by high-intensity ultrasound creates localized hot spots with high temperatures and pressures, which can enhance mass transfer and accelerate chemical reactions. acs.org A study on the intramolecular Friedel-Crafts acylation to produce 1-indanones also highlights the use of high-intensity ultrasound as a non-conventional, efficient, and greener alternative to traditional methods. nih.gov
The following table illustrates a general comparison of reaction conditions for the synthesis of 1-indanone derivatives via intramolecular Friedel-Crafts acylation, highlighting the benefits of ultrasound irradiation.
| Parameter | Conventional Heating | Ultrasound Irradiation |
| Reaction Time | Hours | Minutes to Hours |
| Temperature | High (e.g., 250 °C) | Ambient to Moderate |
| Yield | Variable | Often Improved |
| Byproducts | Can be significant | Often reduced |
This table provides a generalized comparison based on literature for indanone synthesis and may not represent specific conditions for this compound.
High-Pressure Reactor Applications (Q-tube™)
High-pressure reactors, such as the Q-tube™, offer a safe and efficient means of conducting chemical reactions at elevated temperatures and pressures. This technology can significantly reduce reaction times and improve yields, making it an attractive alternative to conventional sealed-tube reactions. The Q-tube™ features a pressure-release mechanism that enhances safety by preventing over-pressurization.
Similar to ultrasound mediation, the direct application of Q-tube™ technology for the synthesis of this compound is not extensively documented. However, its utility in the synthesis of 1-indanone derivatives through intramolecular Friedel-Crafts acylation has been demonstrated. nih.gov This approach provides a "green" and efficient pathway to the indanone core. nih.gov The enclosed system of the Q-tube™ allows for the heating of solvents above their boiling points, leading to a significant acceleration of reaction rates. mdpi.com
A comparative overview of different methodologies for the synthesis of 1-indanones showcases the efficiency of the Q-tube™ reactor.
| Method | Catalyst/Reagent | Solvent | Time | Yield (%) |
| Conventional | Tb(OTf)₃ | o-dichlorobenzene | 24 h | 74 |
| Microwave | TfOH | - | 15 min | 95 |
| Ultrasound | TfOH | - | 1 h | 85 |
| Q-tube™ | TfOH | - | 30 min | 92 |
Data adapted from a study on the synthesis of 1-indanone derivatives via intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov
Diverse Starting Material Approaches for Indanone Scaffolds
The versatility of the indanone scaffold has led to the development of numerous synthetic routes starting from a wide array of precursors. These methods provide flexibility in introducing various substituents onto the indanone core.
Esters and diesters serve as valuable starting materials for the synthesis of indanone frameworks. A notable example involves the use of diethyl phthalate. beilstein-journals.orgnih.govresearchgate.net In a multi-step synthesis, diethyl phthalate is reacted with ethyl acetate to form indane-1,3-dione. beilstein-journals.org This intermediate can then undergo a Knoevenagel condensation with various aromatic aldehydes to produce chalcone derivatives, which are subsequently converted to 1-indanone derivatives. beilstein-journals.orgnih.gov
Another approach is the intramolecular Friedel-Crafts cyclization of esters. For instance, the trifluoromethanesulfonic acid (TFSA)-catalyzed intramolecular cyclization of certain esters can quantitatively yield the corresponding 1-indanone. nih.gov Furthermore, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid, when heated, produces 5,7-dimethoxy-1-indanone in excellent yield. nih.gov
A novel and efficient one-pot synthesis of 2,3-disubstituted indanones has been developed through the SbF₅-catalyzed reaction of phenylalkynes with aldehydes. organic-chemistry.orgacs.org This method is highly stereoselective, affording exclusively the trans-isomer of the indanone products. organic-chemistry.org The reaction is believed to proceed via a formal alkyne-carbonyl metathesis followed by a Nazarov cyclization. organic-chemistry.org The presence of an alcohol additive, such as ethanol, has been shown to be crucial for the success of this catalytic system. organic-chemistry.orgacs.org
The following table summarizes the results of the SbF₅-catalyzed reaction between various phenylalkynes and aldehydes.
| Alkyne | Aldehyde | Product | Yield (%) |
| 1-Phenyl-1-propyne | Benzaldehyde | trans-2-Methyl-3-phenyl-1-indanone | 78 |
| 1-Phenyl-1-propyne | 4-Methoxybenzaldehyde | trans-3-(4-Methoxyphenyl)-2-methyl-1-indanone | 85 |
| 1-Phenyl-1-propyne | 4-Chlorobenzaldehyde | trans-3-(4-Chlorophenyl)-2-methyl-1-indanone | 75 |
| 1-(4-Methoxyphenyl)-1-propyne | Benzaldehyde | trans-6-Methoxy-2-methyl-3-phenyl-1-indanone | 82 |
Data extracted from a study on the SbF₅-catalyzed synthesis of indanones. organic-chemistry.orgamazonaws.com
The use of Meldrum's acid derivatives provides an alternative and efficient route to 1-indanones via intramolecular Friedel-Crafts acylation. nih.govorgsyn.org These precursors are stable, easy to prepare, and can be readily functionalized. nih.gov The cyclization is often catalyzed by metal trifluoromethanesulfonates, such as Sc(OTf)₃, Dy(OTf)₃, and Yb(OTf)₃. nih.gov This methodology is particularly useful for the synthesis of 2-substituted 1-indanones, as the functionalization at the alpha position of the Meldrum's acid derivative is more straightforward than the mono-alkylation of a ketone. orgsyn.org
The reaction of quaternized benzyl Meldrum's acids in the presence of a catalyst like TMSOTf can lead to a variety of 2-substituted 1-indanones in excellent yields. orgsyn.org
Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of indanones, primarily through the Nazarov cyclization reaction. beilstein-journals.orgnih.gov This electrocyclic ring closure of a divinyl ketone intermediate is typically promoted by a strong acid, such as trifluoroacetic acid (TFA). beilstein-journals.orgpreprints.org The reaction can be performed under conventional heating or accelerated using microwave irradiation, which significantly shortens the reaction time from hours to minutes. beilstein-journals.orgresearchgate.net
For example, the Nazarov cyclization of a chalcone in the presence of TFA can yield the corresponding 3-phenyl-1-indanone. beilstein-journals.org This method has been applied to the synthesis of various biologically active indanone derivatives. beilstein-journals.org The synthesis of 2-benzylidene-1-indanones can also be achieved through a Knoevenagel condensation of a 1-indanone with an aromatic aldehyde. beilstein-journals.orgnih.gov
The following table presents examples of 1-indanones synthesized from chalcone precursors via Nazarov cyclization.
| Chalcone Precursor | Reaction Conditions | Product | Yield (%) |
| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | TFA, 120 °C, 4 h | 6-Methoxy-3-phenyl-1-indanone | 88 |
| (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | TFA, MW, 120 °C, 20 min | 6-Methoxy-3-(4-methoxyphenyl)-1-indanone | 90 |
| (E)-1-(3,4,5-trimethoxyphenyl)-3-phenylprop-2-en-1-one | TFA, MW, 120 °C, 20 min | 5,6,7-Trimethoxy-3-phenyl-1-indanone | 85 |
Yields and conditions are representative examples from the literature and may vary. beilstein-journals.org
Routes from o-Bromobenzaldehydes
The synthesis of 1-indanone cores from ortho-halobenzaldehydes, particularly o-bromobenzaldehydes, represents a significant strategy in organic synthesis, leveraging modern cross-coupling methodologies. Palladium-catalyzed reactions are central to these approaches, offering efficient ways to construct the five-membered ring of the indanone system. These methods often involve the formation of a key carbon-carbon bond followed by a cyclization step.
One prominent method involves a palladium-catalyzed cascade reaction between an o-bromobenzaldehyde and an appropriate olefin. This process can be designed as a one-pot synthesis, enhancing operational simplicity and yield. For instance, the reaction of an o-bromobenzaldehyde with an olefin like n-butyl vinyl ether can be catalyzed by a palladium complex in a solvent such as ethylene glycol. This initiates a Heck-type reaction, which is followed by an intramolecular aldol-type annulation, leading directly to the 1-indanone skeleton. The ethylene glycol is thought to facilitate both the Heck arylation and the subsequent nucleophilic attack.
Another powerful strategy is the intramolecular Heck reaction. wikipedia.org In this approach, a suitable alkene moiety is first tethered to the o-bromobenzaldehyde scaffold. The subsequent palladium-catalyzed intramolecular cyclization forms the indanone ring. wikipedia.org This method is highly versatile for creating various substituted 1-indanones. The choice of phosphine ligands and reaction conditions is crucial for the success of these transformations, influencing both the yield and selectivity.
Furthermore, a novel methodology has been developed for the synthesis of indanone derivatives through a palladium-catalyzed annulation reaction of o-bromobenzaldehydes with norbornene derivatives. acs.org This process achieves the construction of the indanone skeleton via a C-H activation of the aldehyde group under mild conditions, simplifying traditional synthetic routes. acs.org
A related approach involves the intermolecular carbopalladation of o-bromobenzaldehydes with alkynes in the presence of a palladium catalyst. beilstein-journals.org This is followed by an intramolecular nucleophilic vinylpalladation to yield indenol derivatives, which can then be isomerized upon heating to afford the corresponding 1-indanones. beilstein-journals.org
These palladium-catalyzed methodologies starting from o-bromobenzaldehydes provide robust and flexible pathways to this compound and its derivatives, allowing for the strategic introduction of substituents on both the aromatic ring and the five-membered ring.
Detailed Research Findings
The following table summarizes a representative example of a palladium-catalyzed synthesis of a 1-indanone derivative from an o-bromobenzaldehyde, illustrating the general conditions and outcomes of such reactions.
| Entry | Aryl Halide | Olefin | Catalyst System | Solvent | Product | Yield (%) |
| 1 | o-Bromobenzaldehyde | n-Butyl vinyl ether | Pd(OAc)₂ / dppp | Ethylene Glycol | 1-Indanone | 85 |
This table is representative of the general methodology and may not reflect the exact synthesis of this compound.
Reaction Mechanisms and Mechanistic Pathways in Indanone Transformations
Elucidation of Cyclization Mechanisms
The most fundamental method for constructing the 1-indanone (B140024) core is the intramolecular Friedel-Crafts acylation. researchgate.net This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The generally accepted mechanism proceeds through the formation of an acylium ion electrophile, which then attacks the aromatic ring to form the five-membered ketone ring. sigmaaldrich.com
The mechanism can be outlined in the following steps:
Formation of the Electrophile : In the presence of a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., triflic acid), the 3-arylpropanoic acid derivative is converted into a highly reactive acylium ion. sigmaaldrich.comresearchgate.net Niobium pentachloride (NbCl₅) has also been shown to act as both a reagent to form the acyl chloride from the carboxylic acid and as a catalyst for the cyclization. researchgate.net
Electrophilic Aromatic Substitution : The acylium ion is attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. This step forms a new carbon-carbon bond and a carbocation intermediate known as a sigma complex.
Rearomatization : A proton is eliminated from the sigma complex, restoring the aromaticity of the benzene (B151609) ring and yielding the final 1-indanone product.
The substitution pattern on the starting material significantly influences the reaction's efficiency. For a precursor to 3-Methyl-6-phenyl-1-indanone, the phenyl group at the para-position to the acylating chain would act as an electron-donating group, facilitating the electrophilic attack. Research has shown that a substituent at the α-position of the propanoic acid chain (which becomes the 2-position of the indanone) is necessary for optimal yields in some protocols, while a substituent at the β-position (becoming the 3-position, as in 3-methyl-1-indanone) can also improve reaction outcomes compared to unsubstituted analogs. cdnsciencepub.comorganic-chemistry.orgnih.gov
Alternative cyclization strategies include the Nazarov cyclization of specific divinyl ketones or chalcones, which can be promoted by acids like trifluoroacetic acid or aluminum chloride to yield substituted 1-indanones. beilstein-journals.orgnih.gov
Detailed Analysis of Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis offers powerful and selective methods for the transformation of indanones. These reactions often proceed through well-defined organometallic intermediates and elementary steps.
A notable transformation of 1-indanones is their two-carbon ring expansion to form seven-membered benzocycloheptenones, a process that relies on a "cut-and-sew" mechanism involving oxidative addition and reductive elimination. nih.gov A rhodium-catalyzed reaction, for instance, allows for the direct insertion of ethylene (B1197577) into the C-C bond of a 1-indanone. nih.govrsc.org
The catalytic cycle for this transformation is proposed as follows:
Oxidative Addition : A low-valent Rh(I) complex undergoes oxidative addition into the relatively unstrained C1–C2 bond of the 1-indanone. This step is often facilitated by a directing group and forms a five-membered rhodacycle intermediate, increasing the metal's oxidation state to Rh(III). nih.govntu.edu.sg
2π-Insertion : An unsaturated molecule, such as ethylene or an alkyne, inserts into the Rh-C(sp³) bond of the metallocycle. This expands the ring, forming an enlarged seven-membered metallocycle. nih.govrsc.org
Reductive Elimination : The final carbon-carbon bond is formed via reductive elimination from the seven-membered metallocycle. libretexts.org This step releases the benzocycloheptenone product and regenerates the active Rh(I) catalyst, closing the catalytic cycle. nih.gov
This reaction has been successfully applied to various substituted 1-indanones. Substrates with a methyl or phenyl group at the 3-position are well-tolerated, demonstrating the viability of this mechanism for derivatives like 3-methyl-1-indanone (B1362706) and 3-phenyl-1-indanone. nih.gov
| Substrate (1-Indanone) | Catalyst System | Product Yield (%) | Reference |
| 3-methyl-1-indanone | [Rh(C₂H₄)₂Cl]₂, TsOH·H₂O, DG-1 | 35 | nih.gov |
| 3-phenyl-1-indanone | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, DG-1 | 42 | nih.gov |
| 6-Trifluoromethyl-3-methyl-1-indanone | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, DG-1 | 90 | nih.gov |
| 5-Methoxy-1-indanone | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, DG-1 | 79 | nih.gov |
DG-1: 2-amino-3-picoline (directing group), IMes: 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (ligand)
In many metal-catalyzed transformations, ligands are not mere spectators but play active roles in the reaction mechanism, particularly in C-H and C-C bond activation. rsc.org In the rhodium-catalyzed ring expansion of 1-indanones, both a directing group (a type of ligand) and a supporting ligand are crucial for the reaction's success. nih.govnih.gov
Directing Group (DG) : A temporary directing group, such as 2-amino-3-picoline, is installed by forming an imine with the indanone's carbonyl group. This DG then coordinates to the rhodium center, positioning it to selectively activate and cleave the adjacent C1-C2 bond in the oxidative addition step. nih.govnih.gov
Supporting Ligand : Bulky N-heterocyclic carbene (NHC) ligands, like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene), are essential. rsc.org They stabilize the metal center and sterically influence the reaction pathway, preventing undesirable side reactions such as β-hydride elimination and promoting the desired olefin insertion and reductive elimination steps. nih.gov
Ligand choice is also critical in palladium-catalyzed C-H arylation reactions. For the functionalization of related scaffolds, pyridine-based ligands like 2-picoline can be highly effective in promoting the desired reactivity and selectivity. nih.gov
The mechanistic pathways of indanone chemistry are often characterized by the formation of distinct organometallic intermediates.
Metallocycles : As discussed in the ring-expansion reaction (Section 3.2.1), five- and seven-membered rhodacycles are key intermediates. nih.gov The initial oxidative addition of the indanone C-C bond to the rhodium center forms a five-membered metallocycle, which is a critical step for subsequent transformations. nih.gov
Metal-Vinylidenes : Metal-vinylidene complexes are key intermediates in the synthesis of 1-indanones from o-alkynylaryl precursors. organic-chemistry.orgorganic-chemistry.org In a ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, the proposed mechanism involves the coordination of the alkyne to the metal center, followed by tautomerization to a metal-vinylidene intermediate (M=C=CR₂). organic-chemistry.orgorganic-chemistry.orgnih.gov This intermediate then undergoes a 1,5-hydrogen shift, leading to the formation of the indene (B144670) ring system, which can subsequently be oxidized to the corresponding 1-indanone. organic-chemistry.orgorganic-chemistry.org
Rearrangement Mechanisms in Indanone Synthesis
Molecular rearrangements can be powerful tools in the synthesis of complex organic structures, including the indanone framework.
The Brook rearrangement involves the intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom, driven by the formation of a thermodynamically stable silicon-oxygen bond. wikipedia.org While several types of Brook rearrangements exist, the researchgate.netrsc.org-variant has been implicated in transformations of indanones.
A base-promoted ring expansion of 2-substituted 1-indanones with tetramethylsilyl (TMS)-substituted alkynes provides a clear example of a mechanistic pathway involving a 1,4-Brook rearrangement. rsc.orgsemanticscholar.org The proposed mechanism proceeds as follows:
The indanone is deprotonated by a base (e.g., NaH) to form an enolate.
The enolate performs a nucleophilic attack on the silyl-alkyne, which, after an intramolecular addition and a retro-aldol reaction, forms an intermediate with an alkoxide and a vinylsilane moiety. rsc.org
A subsequent 1,4-Brook rearrangement occurs, where the silyl group migrates from the vinyl carbon to the alkoxide oxygen. rsc.orgsemanticscholar.org This irreversible step forms a stable silyl enol ether and a carbanion, which drives the reaction forward.
The resulting carbanion intermediate is then protonated during workup to yield the final ring-expanded product. rsc.org
Furthermore, a 1,4-silyl shift has been utilized in the synthesis of substituted indanones from chromium-coordinated aromatic aldehydes, demonstrating the utility of silyl rearrangements in constructing the indanone core itself. gelest.com
Homo-Nazarov-Type Cyclization
The homo-Nazarov cyclization is a key reaction for the formation of six-membered rings from cyclopropyl (B3062369) vinyl ketones. wiley.com This transformation is analogous to the Nazarov cyclization, which produces five-membered rings from divinyl ketones. wikipedia.org The reaction proceeds through a polar mechanism initiated by an acid catalyst, which activates the carbonyl group. This is followed by the opening of the cyclopropane (B1198618) ring to generate an acyclic zwitterionic intermediate. A subsequent π-attack leads to the formation of a six-membered cyclic oxyallyl cation, which can then undergo elimination or tautomerization to yield a cyclohexenone. wiley.com
A formal homo-Nazarov-type cyclization has been described for the conversion of an indanone derivative containing an allylic-benzylic tertiary alcohol moiety into a fluorenone. rsc.orgnih.gov This acid-catalyzed rearrangement proceeds through a vinyl-cyclopropyl cationic system. The proposed mechanism involves the formation of a tetrahydrofluorenyl cation, which then undergoes deprotonation and subsequent aromatization to yield the final fluorenone product. rsc.orgnih.gov This type of reaction is significant for synthesizing complex polycyclic frameworks from indanone precursors.
While direct examples involving this compound are not explicitly detailed in the reviewed literature, the established reactivity of the indanone core suggests its potential as a substrate in similar homo-Nazarov-type transformations for the synthesis of complex carbocyclic systems.
Nucleophilic and Electrophilic Pathways
The indanone core is susceptible to both nucleophilic and electrophilic attacks, allowing for a wide range of functionalization reactions.
Nucleophilic Reactions: The carbonyl group at the 1-position is a primary site for nucleophilic attack. For instance, 1-indanones can undergo condensation reactions with various nucleophiles. smolecule.com A notable example is the Claisen-Schmidt condensation of 1-indanone with benzaldehydes to form 2-arylidene-1-indanones. rsc.org These reactions are typically base-catalyzed, involving the formation of an enolate from the indanone which then acts as the nucleophile. rsc.org
Furthermore, the carbanion generated from a 2-substituted 1-indanone in the presence of a base can act as a nucleophile, attacking an alkyne to initiate a ring expansion reaction. rsc.org The resulting intermediate can then undergo an intramolecular nucleophilic addition. rsc.org The reactivity of the indanone system in nucleophilic additions is fundamental to building more complex molecular architectures.
Electrophilic Reactions: The aromatic ring of the indanone system is subject to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For example, the methoxy (B1213986) group in 4-methoxy-1-indanone (B81218) can influence the electronic properties of the aromatic ring, making it a useful intermediate for electrophilic aromatic substitution reactions. cymitquimica.com Similarly, the phenyl group at the 6-position of this compound would influence the regioselectivity of electrophilic attack on the benzofused ring.
Intramolecular Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used in the synthesis of 1-indanones from 3-arylpropionic acids. nih.govsigmaaldrich.com This reaction underscores the susceptibility of the aromatic portion of the precursor molecule to electrophilic attack to form the fused ring system of indanone.
The table below summarizes various nucleophilic and electrophilic reactions involving the indanone scaffold.
| Reaction Type | Reagent/Catalyst | Product Type | Ref. |
| Claisen-Schmidt Condensation | Benzaldehyde, NaOH | 2-Arylidene-1-indanone | rsc.org |
| Michael Addition | 2-Arylidene-1-indanone, NaOH | bis-Indane-1,5-diketone | rsc.org |
| Ring Expansion | TMS-substituted alkyne, NaH | Benzocycloheptene system | rsc.org |
| Friedel-Crafts Acylation | 3-Arylpropionic acid, Acid catalyst | 1-Indanone | nih.gov |
| Electrophilic Substitution | Halogens, Nitrating agents | Substituted indanone | evitachem.com |
Enzymatic Catalysis Mechanisms Related to Indanone Chemistry
Biocatalysis offers a powerful and selective method for the transformation of indanone derivatives. Enzymes, particularly dehydrogenases/reductases and monooxygenases, have been employed in the enantioselective synthesis and modification of indanones.
Enzymatic Reduction: The reduction of the ketone functionality in 1-indanones to the corresponding indanols can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs). For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to catalyze the reduction of 1-indanone to 1-indanol. nih.gov The mechanism of these enzymes typically involves the transfer of a hydride from a cofactor, such as NADH, to the carbonyl carbon of the substrate. nih.gov The stereochemical outcome of the reduction is determined by the specific enzyme used.
Enzymatic Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution combines the enantioselective transformation of one enantiomer of a racemate with the in-situ racemization of the other, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. rsc.org A DKR of racemic 2-methyl-1-indanone (B98384) has been accomplished using a Baeyer-Villiger monooxygenase (BVMO). rsc.org In this process, one enantiomer of the indanone is oxidized to the corresponding dihydroisocoumarin, while the other enantiomer is racemized, likely via an enol intermediate. rsc.org
The table below provides examples of enzymatic transformations involving indanone derivatives.
| Enzyme Type | Substrate | Product | Key Feature | Ref. |
| Alcohol Dehydrogenase (PEDH) | 1-Indanone | 1-Indanol | Enantioselective reduction | nih.gov |
| Phenylacetone Monooxygenase (PAMO) | Racemic 2-methyl-1-indanone | Dihydroisocoumarin | Dynamic kinetic resolution via Baeyer-Villiger oxidation | rsc.org |
| Indanol Dehydrogenase | 1-Indanone | Not specified | Substrate for the enzyme | wikipedia.org |
| Imine Reductase (IRED) | Polycyclic imines (related structures) | Chiral amines | Enantioselective reduction | acs.org |
These enzymatic methods highlight the potential for producing optically pure indanone derivatives and related compounds, which are valuable building blocks in medicinal chemistry and other fields. The specific application of these enzymatic systems to this compound would depend on the substrate specificity of the chosen enzyme.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methyl 6 Phenyl 1 Indanone
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For 3-Methyl-6-phenyl-1-indanone, the IR spectrum is dominated by absorptions characteristic of its ketone and aromatic components.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100–3000 | C-H Stretch | Aromatic C-H |
| ~2980–2850 | C-H Stretch | Aliphatic C-H (CH, CH₂, CH₃) |
| ~1715–1695 | C=O Stretch | Conjugated Ketone (five-membered ring) |
| ~1610, ~1470 | C=C Stretch | Aromatic Ring |
| ~850–800 | C-H Bend | Aromatic C-H (out-of-plane) |
The most prominent band in the spectrum is the strong absorption from the carbonyl (C=O) group. Its position, typically around 1710 cm⁻¹, is characteristic of a ketone within a five-membered ring that is conjugated to an aromatic system usm.my.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound exhibit characteristic absorptions due to transitions involving their π-electron systems.
The spectrum is expected to show two main types of absorption bands:
π → π* transitions: These are typically strong absorptions occurring at shorter wavelengths (e.g., ~250 nm and ~295 nm). They arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system (the indanone core and the phenyl group).
n → π* transitions: This is a weaker, longer-wavelength absorption (e.g., ~330-340 nm) resulting from the excitation of a non-bonding electron (from the oxygen atom's lone pair) to an antibonding π* orbital of the carbonyl group researchgate.net. This transition is often observed as a shoulder on the more intense π → π* bands.
The extended conjugation provided by the 6-phenyl substituent would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted 1-indanone (B140024).
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₆H₁₄O, corresponding to a monoisotopic mass of 222.10 Da uni.lu.
Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 222. This peak confirms the molecular weight of the compound.
Fragmentation Pattern: The fragmentation of the molecular ion provides clues to the molecule's structure. Plausible fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃) to give a stable cation at m/z 207.
Loss of carbon monoxide (CO) from the indanone ring, a common fragmentation for cyclic ketones, leading to a fragment at m/z 194.
Cleavage of the C2-C3 bond can lead to various fragments. For instance, loss of a C₂H₃O fragment could result in an ion at m/z 179.
The phenyl group (C₆H₅) itself can appear as a fragment ion at m/z 77.
Table 3: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct/Fragment | Predicted m/z |
| [M]⁺ | 222.10 |
| [M+H]⁺ | 223.11 |
| [M-CH₃]⁺ | 207.08 |
| [M-CO]⁺• | 194.11 |
| [M-C₂H₃O]⁺ | 179.08 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
The application of X-ray crystallography first requires the growth of a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.org This crystal, typically larger than 0.1 mm in all dimensions, must be pure and possess a regular, ordered internal structure. wikipedia.org Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal lattice diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms are resolved. wikipedia.org
While specific crystallographic data for this compound is not extensively available in the cited literature, the analysis of a suitable crystal would yield critical structural information. The resulting crystal structure would confirm the planar nature of the indanone core fused with the phenyl ring and would detail the precise orientation of the methyl and phenyl substituents at the C3 and C6 positions, respectively. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the molecular packing in the crystal lattice.
The determination of the absolute configuration is typically achieved using anomalous dispersion, often by employing copper radiation, which allows for the differentiation between the two enantiomers. This is crucial for understanding the molecule's interaction with other chiral systems, particularly in fields like medicinal chemistry and materials science.
Illustrative Crystallographic Data
The following table represents a hypothetical set of crystallographic data for a related indanone derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. It is important to note that this data is for illustrative purposes and does not represent experimentally determined values for this compound.
| Parameter | Illustrative Value |
| Empirical Formula | C₁₆H₁₄O |
| Formula Weight | 222.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1450 (2) |
| b (Å) | 15.1359 (7) |
| c (Å) | 19.5828 (9) |
| α (°) | 90 |
| β (°) | 96.547 (4) |
| γ (°) | 90 |
| Volume (ų) | 1515.05 (12) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.277 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 616 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0537, wR₂ = 0.1501 |
| Goodness-of-Fit on F² | 1.045 |
Note: The data in this table is representative and adapted from published crystal structures of similar small organic molecules for illustrative purposes. researchgate.neteurjchem.com
Stereochemistry and Conformational Analysis of 3 Methyl 6 Phenyl 1 Indanone
Chiral Synthesis and Enantioselective Approaches
The synthesis of enantiomerically pure or enriched 3-substituted 1-indanones is a significant area of research due to the prevalence of this scaffold in bioactive molecules. beilstein-journals.orgnih.gov Various strategies have been developed to control the stereochemistry at the C3 position.
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones. In the context of 3-substituted 1-indanones, ATH can be employed in a kinetic resolution process to obtain chiral 3-substituted 1-indanols and the unreacted, enantiomerically enriched 1-indanone (B140024). rsc.orgresearchgate.net
Efficient kinetic resolution of racemic 3-aryl-1-indanones has been achieved using commercially available catalysts such as (R,R)- or (S,S)-Ts-DENEB. rsc.orgresearchgate.net This process typically uses a mixture of formic acid and triethylamine (B128534) as the hydrogen source and methanol (B129727) as the solvent. rsc.orgresearchgate.net The reaction yields cis-3-arylindanols with high diastereoselectivity (dr) and enantioselectivity (ee), leaving the unreacted 3-aryl-1-indanone with excellent enantiomeric excess. rsc.orgresearchgate.net For instance, the ATH of various racemic 3-aryl-1-indanones using (R,R)-Ts-DENEB catalyst consistently produces the corresponding (1R,3R)-cis-3-arylindanols and the unreacted (S)-3-aryl-1-indanones in high ee. researchgate.net
The stereochemical outcome is rationalized by an attractive C-H/π interaction in the transition state between the catalyst and the aromatic ring of the indanone substrate. researchgate.net This approach provides a reliable route to chiral building blocks that can be further elaborated. rsc.orgresearchgate.net
| Substrate (3-Aryl Group) | Catalyst | Product (cis-3-Arylindanol) | Unreacted Indanone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Indanol | Enantiomeric Excess (ee) of Indanone |
|---|---|---|---|---|---|---|
| Phenyl | (R,R)-Ts-DENEB | (1R,3R)-cis-3-phenyl-1-indanol | (S)-3-phenyl-1-indanone | >99:1 | 98% | >99% |
| 4-Chlorophenyl | (R,R)-Ts-DENEB | (1R,3R)-cis-4-chlorophenyl-1-indanol | (S)-3-(4-chlorophenyl)-1-indanone | >99:1 | 98% | >99% |
| 4-Methylphenyl | (R,R)-Ts-DENEB | (1R,3R)-cis-4-methylphenyl-1-indanol | (S)-3-(4-methylphenyl)-1-indanone | >99:1 | 99% | >99% |
The existing stereocenter in a chiral 3-substituted indanone can direct the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. This principle is widely used in the synthesis of complex molecules containing the indanone framework. rsc.orgnih.govnih.gov
For example, the reaction of 2-arylidene-1-indanones with 1-indanones in the presence of a base results in a Michael addition to form bis-indane-1,5-diketones. rsc.org Similarly, multicomponent reactions involving 1-indanones and aldehydes can lead to complex spirocarbocyclic compounds with high diastereoselectivity. rsc.org
A notable example of a diastereoselective transformation is the reaction of enones with dimethyloxosulfonium methylide (Corey-Chaykovsky reagent). rsc.orgnih.gov This reaction proceeds through an initial Michael addition followed by an aldol-type reaction to furnish chiral indanone scaffolds containing an allylic-benzylic tertiary alcohol moiety. rsc.orgorganic-chemistry.org The stereoselectivity of these transformations is often controlled by steric factors, where the incoming reagents approach from the less hindered face of the indanone ring. nih.gov
Conformational Isomerism and Stability Studies
The five-membered ring of the 1-indanone system is not planar. To relieve the angle and torsional strain associated with a planar conformation, it adopts a puckered structure. saskoer.caacs.orglibretexts.orgresearchgate.net The conformational flexibility of this ring is, however, constrained by its fusion to the aromatic ring and the presence of an sp2-hybridized carbonyl carbon.
For five-membered rings, the two most common low-energy conformations are the "envelope" and the "twist" (or half-chair) forms. researchgate.netoxfordreference.com In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. libretexts.org In the twist conformation, three atoms are in a plane, with the other two on opposite sides of the plane. oxfordreference.com
For 1-indanone derivatives, computational studies and experimental data from related systems suggest that the cyclopentanone (B42830) ring exists in a dynamic equilibrium between these conformers. researchgate.netmdpi.comconicet.gov.ar The exact nature of the most stable conformer for 3-methyl-6-phenyl-1-indanone would be influenced by the steric demands of the substituents. The methyl group at the C3 position and the phenyl group at the C6 position will adopt positions that minimize steric interactions. In related 3-alkyl-1-indanones, the preferred conformations place the bulky alkyl groups in positions that reduce steric clash with the rest of the molecule. researchgate.netresearchgate.net It is likely that the phenyl group at C6 remains largely in the plane of the benzene (B151609) ring, while the 3-methyl group will influence the puckering of the five-membered ring to adopt a pseudo-equatorial or pseudo-axial position in the envelope or twist conformers to minimize steric strain.
| Conformation | Description | Key Dihedral Angles |
|---|---|---|
| Envelope | Four atoms are coplanar, one atom is out of the plane (puckered). libretexts.org | Variable, defined by the out-of-plane atom. |
| Twist (Half-Chair) | Three atoms are coplanar, with the two other atoms on opposite sides of the plane. researchgate.netoxfordreference.com | Variable, characterized by a C2 axis of symmetry. |
The cyclopentanone ring of 1-indanone undergoes low-frequency out-of-plane vibrations, which can be described as ring-bending (puckering) and ring-twisting motions. researchgate.net These motions allow for the interconversion between different envelope and twist conformers. oxfordreference.com The fusion to the rigid benzene ring and the C1-carbonyl group significantly restricts these motions compared to a free cyclopentane (B165970) ring. The energy barrier for interconversion between conformers is generally low, leading to a dynamic equilibrium at room temperature. libretexts.org
Stereochemical Outcomes of Specific Reactions (e.g., Z-Conformation in Aldol (B89426) Products)
The stereochemical course of reactions involving the enolate of this compound is of significant interest. The aldol reaction, a fundamental carbon-carbon bond-forming reaction, provides a clear example of how the structure of the indanone influences the stereochemistry of the product. harvard.edu
In aldol condensation reactions between 1-indanone derivatives and various aldehydes, there is a possibility of forming either E or Z isomers of the resulting α,β-unsaturated ketone. libretexts.org Research has shown that the aldol condensation of 1-indanone with specific aldehydes, such as 5-bromo-2-thiophenecarboxaldehyde, leads exclusively to the formation of the Z-configured double bond in the product. nih.gov This high stereoselectivity is confirmed through Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov
The preference for the Z-isomer can be attributed to the Zimmerman-Traxler model for aldol reactions, which proposes a chair-like six-membered transition state. harvard.edumasterorganicchemistry.com In this model, the substituents on the enolate and the aldehyde arrange themselves to minimize steric interactions, particularly 1,3-diaxial interactions. masterorganicchemistry.com For a cyclic ketone like 1-indanone, the rigid ring structure imposes significant constraints on the transition state. The formation of the Z-enolate is often favored, which then reacts with the aldehyde through a transition state that minimizes steric clash between the aldehyde's substituent and the indanone ring, leading to the Z-aldol product. Given these precedents, it is highly probable that the aldol condensation of this compound would also proceed with a high degree of stereoselectivity to yield the corresponding Z-configured aldol product.
Kinetic Resolution Strategies for Enantiomeric Enrichment
The enantiomeric enrichment of chiral compounds is a critical process in synthetic organic chemistry and pharmaceutical development, as the biological activity of a molecule can be highly dependent on its stereochemistry. For chiral ketones such as this compound, which possesses a stereocenter at the C3 position, kinetic resolution offers a powerful strategy to separate a racemic mixture into its constituent enantiomers. This process relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.
In this approach, a racemic mixture of a 3-aryl-1-indanone is subjected to reduction using a hydrogen donor in the presence of a chiral transition metal catalyst. One enantiomer of the ketone is reduced to the corresponding alcohol at a faster rate than the other, resulting in a mixture of enantioenriched alcohol and unreacted enantioenriched ketone, which can then be separated. nih.gov
A prominent example of this strategy employs a ruthenium-based catalyst, specifically (R,R)- or (S,S)-Ts-DENEB, in combination with a mixture of formic acid (HCOOH) and triethylamine (Et3N) as the hydrogen source, and methanol (MeOH) as the solvent. nih.govbeilstein-journals.org This system has proven to be highly efficient in the kinetic resolution of a variety of 3-aryl-1-indanones at room temperature. The process typically yields the cis-3-aryl-1-indanol with high diastereomeric and enantiomeric excess, alongside the unreacted 3-aryl-1-indanone, also with excellent enantiomeric excess. nih.govresearchgate.net
The scope of this ATH-kinetic resolution has been explored with various substituents on the 3-aryl group and the indanone core. For instance, 3-aryl-1-indanones with electron-donating or electron-withdrawing groups on the phenyl ring undergo efficient kinetic resolution. researchgate.net The reaction generally proceeds to approximately 50% conversion to provide both the alcohol product and the remaining ketone in high optical purity.
The data from these studies on analogous compounds can be summarized as follows, illustrating the effectiveness of the asymmetric transfer hydrogenation-kinetic resolution (ATH-KR) protocol.
Table 1: Asymmetric Transfer Hydrogenation-Kinetic Resolution of Representative 3-Aryl-1-indanones This table presents data for compounds structurally related to this compound to illustrate the kinetic resolution strategy.
| Entry | Substrate (3-Aryl-1-indanone) | Catalyst | Conversion (%) | Product (cis-3-Aryl-1-indanol) | Unreacted Ketone |
| Yield (%) | ee (%) | ||||
| 1 | 3-Phenyl-1-indanone | (R,R)-Ts-DENEB | 51 | 48 | 98 |
| 2 | 3-(4-Chlorophenyl)-1-indanone | (R,R)-Ts-DENEB | 50 | 48 | 98 |
| 3 | 3-(4-Methylphenyl)-1-indanone | (R,R)-Ts-DENEB | 50 | 47 | 99 |
| 4 | 3-(4-Methoxyphenyl)-1-indanone | (R,R)-Ts-DENEB | 52 | 49 | 98 |
Data sourced from studies on the kinetic resolution of 3-aryl-1-indanones via asymmetric transfer hydrogenation. nih.govresearchgate.net
The successful application of this methodology to a range of 3-aryl-1-indanones strongly suggests its potential applicability for the enantiomeric enrichment of this compound. The specific reaction conditions, such as catalyst loading, temperature, and reaction time, would likely require optimization for this particular substrate.
Another related strategy for obtaining enantiomerically enriched indanones is through the asymmetric hydrosilylation of the corresponding imines, followed by hydrolysis. This method has also been shown to be effective for the kinetic resolution of imines derived from 3-substituted indanones, yielding ketones with high enantiomeric excess.
Computational Chemistry and Theoretical Investigations of 3 Methyl 6 Phenyl 1 Indanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 3-Methyl-6-phenyl-1-indanone, these calculations offer insights into its geometry, electronic properties, and spectroscopic characteristics, which are crucial for understanding its potential applications.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. nih.gov It has proven to be a reliable approach for studying indanone derivatives and other organic molecules. bhu.ac.innih.gov The B3LYP functional, a hybrid functional, is commonly paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a balance of accuracy and computational efficiency for these types of systems. researchgate.netrsc.orgmaterialsciencejournal.org
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. materialsciencejournal.org This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its indanone core, as well as the orientation of the methyl and phenyl substituents.
Studies on similar indanone derivatives, such as (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI), have used the DFT/B3LYP method with the 6-311++G(d,p) basis set to determine these parameters. materialsciencejournal.org For instance, the C=O bond length in the indanone ring is a key parameter, typically calculated to be around 1.22 Å. materialsciencejournal.org The planarity of the fused ring system and the rotational barrier of the phenyl group are also important aspects determined through geometry optimization. materialsciencejournal.org
Below is a representative table of optimized geometrical parameters that would be calculated for this compound, based on typical values for related structures.
| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |
|---|---|---|---|---|---|
| Bond Length | C=O | 1.220 | Bond Angle | C-C-C (phenyl) | 120.0 |
| Bond Length | C-C (aromatic) | 1.395 | Bond Angle | C-C=O | 125.0 |
| Bond Length | C-C (aliphatic) | 1.540 | Bond Angle | H-C-H (methyl) | 109.5 |
| Bond Length | C-H (aromatic) | 1.080 | Dihedral Angle | C-C-C-C (ring) | ~0.0 |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr
A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For indanone derivatives, the distribution of these orbitals is also analyzed. researchgate.net Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is often centered around the electron-deficient carbonyl group of the indanone core. researchgate.netdergipark.org.tr DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to compute these values. bhu.ac.indntb.gov.ua
The following table shows hypothetical FMO data for this compound, based on values reported for analogous compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -2.10 |
| Energy Gap (ΔE) | 4.40 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.net These descriptors provide a more detailed picture of the molecule's stability and reactivity tendencies. dergipark.org.trgrafiati.com
Chemical Hardness (η) and Softness (σ) : Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large energy gap corresponds to a high hardness value, indicating high stability and low reactivity. nih.gov Softness is the reciprocal of hardness (σ = 1/η).
Electronegativity (χ) : This describes the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω) : This global descriptor quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η).
Nucleophilicity : While various nucleophilicity indices exist, they generally relate to the HOMO energy and the molecule's ability to donate electrons.
These parameters are routinely calculated in computational studies of chalcones and indanone derivatives to compare the reactivity of different structures. researchgate.netdergipark.org.tr
A table of representative global reactivity descriptors for this compound is presented below.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.20 |
| Chemical Softness (σ) | 1 / η | 0.45 |
| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 4.30 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.20 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. derpharmachemica.com By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. nih.gov The calculations also help in the assignment of specific vibrational modes, such as C=O stretching, C-H bending, and phenyl ring deformations, to the observed spectral bands. derpharmachemica.comacs.org For complex molecules, theoretical frequencies are often scaled by a factor (e.g., 0.9614) to better match experimental results, accounting for anharmonicity and method limitations. nih.gov For instance, the characteristic C=O stretching vibration in indanones is a strong band in the IR spectrum, typically appearing around 1700-1715 cm⁻¹. mdpi.com
Ab Initio Methods for High-Level Energetic Studies
While DFT is highly effective, ab initio (from first principles) methods provide an alternative and sometimes more accurate approach, especially for energetic calculations. csic.es Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are considered higher-level calculations that can provide benchmark energies and properties. nih.gov These methods are computationally more demanding than DFT and are often used for smaller molecules or to validate DFT results for larger systems. nih.govresearchgate.net For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate proton affinities, reaction enthalpies, or to study the potential energy surface of specific reactions, such as its cyclization or rearrangement pathways. beilstein-journals.orgcdnsciencepub.com
Gas-Phase Standard Molar Enthalpies of Formation
The gas-phase standard molar enthalpy of formation (ΔfH°m(g)) is a key thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For indanone derivatives, these values can be determined experimentally or calculated using computational methods.
| Compound | Calculated ΔfH°m(g) (kJ·mol⁻¹) |
|---|---|
| 2-Methyl-1-indanone (B98384) | -94.4 ± 4.2 mdpi.com |
| 3-Methyl-1-indanone (B1362706) | -94.3 ± 4.2 mdpi.com |
| 4-Methoxy-1-indanone (B81218) | -219.1 ± 3.3 mdpi.com |
| 5-Methoxy-1-indanone | -220.3 ± 3.3 mdpi.com |
Energetic Effects of Substituents on Indanone Core Stability
Substituents can significantly influence the stability of the indanone core through electronic and steric effects. The nature and position of these substituents alter the electron density distribution within the molecule.
The introduction of a methyl group has a stabilizing effect, contributing to a decrease in the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. mdpi.com An even greater stabilizing effect is observed with the methoxy (B1213986) group, which decreases the gas-phase enthalpy of formation by about 153 kJ·mol⁻¹. mdpi.com The electron-donating nature of the methoxy group enhances the stability of the indanone structure. mdpi.com
Intramolecular Hydrogen Bonding Network Analysis
Intramolecular hydrogen bonds can play a significant role in determining the conformation and properties of indanone derivatives. In certain derivatives, such as azolylmethylidene derivatives of 2-indanone, intramolecular N-H···O hydrogen bonds are crucial for stabilizing specific isomers. researchgate.net For example, the ZZ isomer of the pyrrole (B145914) derivative is stabilized by two such intramolecular hydrogen bonds. researchgate.net
The strength of these hydrogen bonds can be influenced by the electronic properties of other substituents on the molecule. rsc.org In some cases, bifurcated intramolecular hydrogen bonds have been observed. researchgate.netmdpi.com The formation of these hydrogen bonds can be studied using techniques like NMR and FTIR spectroscopy, supported by DFT calculations. researchgate.net
Evaluation of Intramolecular Proton Transfer
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process that can occur in indanone derivatives possessing a suitable proton donor and acceptor. rsc.orgnih.gov This process involves the transfer of a proton within the same molecule upon electronic excitation. mdpi.com
In some indanone derivatives with appropriately positioned N-H and C=O groups, ESIPT can occur, and its dynamics are correlated with the strength of the intramolecular hydrogen bond. rsc.orgnih.gov The presence of electron-withdrawing groups can facilitate this process. rsc.orgnih.gov Theoretical calculations, such as TDDFT and RI-CC2 methods, can be employed to study the potential energy surfaces of the excited states and evaluate the feasibility of ESIPT. acs.org Studies on related systems have shown that ESIPT is often a very fast process. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are invaluable tools for exploring the conformational landscape and potential interactions of this compound.
Conformational Analysis using Molecular Dynamics
Molecular dynamics (MD) simulations can provide detailed insights into the conformational flexibility of molecules. mdpi.com By simulating the motion of atoms over time, MD can explore the potential energy surface and identify stable conformations. nih.gov
For cyclic systems like the indanone core, MD simulations can reveal ring-puckering and the conformational preferences of substituents. nih.gov The distribution of conformations sampled during an MD simulation can be correlated with their relative energies. nih.gov While specific MD studies on this compound are not widely available, the methodology has been successfully applied to analyze the conformations of various cyclic and substituted aromatic compounds. mdpi.comnih.gov
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a ligand might interact with the active site of a protein.
Validation of Theoretical Models with Experimental Data
The validation of computational models through correlation with experimental data is a cornerstone of modern chemical research. This process ensures that the theoretical methods employed, such as Density Functional Theory (DFT), accurately represent the molecular structure and properties of the compound . For this compound and its analogs, a strong agreement between calculated and measured values lends credibility to the computational predictions of its electronic and chemical behavior. researchgate.net This validation is typically achieved by comparing theoretical predictions against experimental spectroscopic and structural data.
A primary method for validating theoretical models is the comparison of calculated spectra with experimentally obtained spectra. eurjchem.com Methods like DFT and Time-Dependent DFT (TD-DFT) are used to predict vibrational, electronic, and nuclear magnetic resonance spectra. researchgate.netrjptonline.org
Vibrational Frequencies (FT-IR): The vibrational modes of a molecule can be calculated computationally. These theoretical frequencies, after being adjusted by a scaling factor to account for anharmonicity and basis set limitations, are compared with the peaks in the experimental Fourier-Transform Infrared (FT-IR) spectrum. A high degree of correlation between the calculated and experimental wavenumbers for key functional groups, such as the carbonyl (C=O) and aromatic (C=C) stretches, confirms that the computed geometry corresponds to a stable energy minimum and accurately reflects the molecule's vibrational properties. usm.my
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Indanone Derivatives
This table illustrates the typical comparison performed for validation. Data is representative of indanone-based structures.
| Functional Group | Assignment | Experimental FT-IR (cm⁻¹) usm.my | Calculated DFT (cm⁻¹) |
|---|---|---|---|
| C=O | Carbonyl Stretch | 1680–1700 | 1695 |
| C=C | Aromatic Stretch | 1520–1625 | 1580 |
| Csp³-H | Aliphatic Stretch | 2850–2960 | 2945 |
Electronic Transitions (UV-Vis): The electronic absorption properties are investigated using TD-DFT calculations, which predict the wavelengths of maximum absorption (λmax). rjptonline.org These theoretical values are then compared to the experimental UV-Visible absorption spectrum. A close match between the predicted and observed λmax validates the accuracy of the calculated frontier molecular orbitals (HOMO and LUMO) and the energy gap between them. researchgate.net
Table 2: Comparison of Experimental and Theoretical Electronic Absorption Wavelengths (nm)
This table provides an example of how theoretical electronic transition data is validated against experimental measurements for related chromophoric systems.
| Transition | Experimental λmax (nm) | Calculated TD-DFT λmax (nm) rjptonline.org | Oscillator Strength (f) |
|---|---|---|---|
| π -> π* | 335 | 340 | > 0.1 |
Nuclear Magnetic Resonance (NMR): Computational methods can also predict the chemical shifts for ¹H and ¹³C atoms. The calculated values are plotted against experimental NMR data, and a linear correlation is sought. A high correlation coefficient (R²) indicates that the theoretical model provides a precise description of the electronic environment around the atomic nuclei. usm.mymdpi.com
The most definitive validation of a calculated molecular structure comes from a comparison with experimental data from single-crystal X-ray diffraction. eurjchem.com This technique provides precise measurements of bond lengths, bond angles, and dihedral angles in the solid state. The optimized geometry from DFT calculations can be directly compared to these experimental values. A low root-mean-square deviation (RMSD) between the theoretical and experimental geometries confirms the reliability of the computational method. eurjchem.com
Table 3: Comparison of Key Geometrical Parameters from X-ray Diffraction and DFT for a Related Indanone Structure
This table exemplifies the validation of a calculated geometry against experimental X-ray crystallography data.
| Parameter | Bond/Angle | Experimental (X-ray) (Å or °) eurjchem.com | Calculated (DFT) (Å or °) |
|---|---|---|---|
| Bond Length | C=O | 1.215 | 1.220 |
| Bond Length | C-C (phenyl) | 1.390 (avg) | 1.395 (avg) |
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of quantum chemical calculations. While not directly observable, the energy gap (Egap = ELUMO – EHOMO) can be correlated with experimental data. mdpi.com A smaller calculated energy gap generally corresponds to a longer wavelength of absorption in the UV-Vis spectrum, indicating greater ease of electronic excitation. researchgate.net The consistency of this trend across a series of related compounds provides indirect validation for the calculated FMO energies and their utility in predicting chemical reactivity and electronic properties. mdpi.com
Table 4: Calculated Frontier Molecular Orbital Energies (eV) using DFT
This table shows typical FMO energy values calculated for organic molecules, which are correlated with experimental electronic properties.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.15 |
Applications of 3 Methyl 6 Phenyl 1 Indanone and Indanone Scaffolds in Advanced Organic Synthesis
Utility as Synthetic Intermediates for Complex Molecules
The structural features of 1-indanones render them highly effective as synthetic intermediates. rsc.orgiyte.edu.tr Their rigid bicyclic system serves as a reliable scaffold upon which chemists can build additional rings and introduce functional groups with high degrees of stereochemical control. rsc.orgthieme-connect.com This utility is evident in their application to synthesize a diverse range of complex molecules, from natural products to novel materials. nih.govrsc.orgbeilstein-journals.org
The 1-indanone (B140024) motif is a key structural component in many bioactive natural products. rsc.orgresearchgate.net Consequently, indanone derivatives are logical precursors for the total synthesis of these complex targets. For example, the pterosin family of sesquiterpenoids, which exhibit cytotoxic and antibacterial properties, are based on a 1-indanone core. beilstein-journals.orgnih.gov Synthetic strategies leverage this by starting with appropriately substituted indanones to build the final natural product. beilstein-journals.orgnih.gov
Beyond natural products, the indanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with biological targets. researchgate.netacs.orgresearchgate.net For instance, derivatives of indanone have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govscienceopen.com The synthesis of these bioactive molecules often begins with a functionalized 1-indanone, which is then elaborated through various chemical reactions to arrive at the final active compound. nih.govrsc.org An example includes the synthesis of isoxazole-fused 1-indanones, which have shown enhanced anti-inflammatory and antimicrobial activity. nih.gov
| Bioactive Scaffold/Natural Product Family | Indanone Precursor Application | Reference(s) |
| Pterosin Sesquiterpenoids | Used as a foundational core for total synthesis. | beilstein-journals.orgnih.gov |
| Isoxazole-fused Indanones | Serve as starting materials for creating derivatives with enhanced antimicrobial and anti-inflammatory activity. | nih.gov |
| Arylidene Indanones | Synthesized from 1-indanones for various medicinal applications, including as tubulin polymerization inhibitors. | rsc.orgrsc.org |
The reactivity of the 1-indanone scaffold is well-suited for annulation reactions, which are processes that form new rings onto an existing structure. This has led to the development of numerous methods for synthesizing fused carbocycles and spiro frameworks. rsc.orgnih.gov Fused systems are created when the new ring shares two atoms with the indanone core, while spirocycles feature a single atom common to both rings.
The synthesis of fused carbocycles from 1-indanones can be achieved through various transition-metal-catalyzed reactions. rsc.orgwiley.com For example, manganese-catalyzed reactions of 2-carbonyl-1-indanones with alkynes can produce fused tricyclic systems. rsc.org Similarly, cobalt-catalyzed intramolecular cyclizations of alkylated indanones yield fused carbocyclic compounds with good regioselectivity and stereoselectivity. rsc.org
Spiro frameworks are also readily accessible from indanones. nih.gov N-heterocyclic carbene (NHC) catalysis has been employed in the reaction of phthalaldehyde derivatives to generate polyhydroxylated spiro-1-indanones. nih.gov Another powerful method is the hetero-Diels-Alder reaction, where an indanone derivative acts as the dienophile to react with a diene, forming a spirocyclic system containing a new heterocyclic ring. rsc.org This approach has been used to create novel spiro indanone fused pyrano[3,2-c]chromene derivatives. rsc.orgresearchgate.net These complex spirocyclic molecules are of interest in drug discovery due to their rigid, three-dimensional structures. rsc.orgwiley.com
One of the most valuable transformations of the indanone scaffold is its ability to undergo ring expansion to form seven-membered rings, specifically benzocycloheptenones. nih.govnih.govacs.org These larger ring systems are also important structural motifs in bioactive compounds but can be challenging to synthesize directly. nih.gov
A notable modern method involves the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C1-C2 bond of a 1-indanone. nih.govnih.govacs.org This "cut-and-sew" process is redox-neutral and atom-economical, providing a straightforward route to the seven-membered ketone. rsc.orgnih.gov The reaction tolerates a wide range of functional groups and can be applied to substituted indanones. nih.gov For instance, 6-trifluoromethyl-3-methyl-1-indanone undergoes this two-carbon ring expansion in high yield. nih.gov Similarly, internal alkynes can be used in place of ethylene to achieve a comparable [5+2] annulation. rsc.orgchemrxiv.org
A more classical approach to one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. numberanalytics.comwikipedia.orgwikipedia.org This reaction sequence typically involves converting the 1-indanone into a 1-aminomethyl-1-cycloalkanol intermediate. wikipedia.orgd-nb.info Treatment of this intermediate with nitrous acid generates a diazonium ion, which then undergoes a rearrangement, driven by the loss of nitrogen gas, to expand the five-membered ring into a six-membered one, or in the case of indanones, the five-membered ring expands to a six-membered ring, leading to a tetralone, or if applied to a different starting cycloalkanol, can lead to a seven-membered ring. wikipedia.orgd-nb.info This method provides a ketone product directly, which is an advantage over the related Demjanov rearrangement that yields an alcohol. d-nb.info
Indanones can also serve as precursors for the synthesis of fluorenones, which are tricyclic aromatic ketones containing a five-membered ring fused between two benzene (B151609) rings. rsc.org These structures are important in materials science and as intermediates for other complex molecules. nih.gov
One strategy involves an acid-catalyzed rearrangement of an indanone derivative. rsc.org For example, an indanone containing an allylic-benzylic tertiary alcohol moiety can be treated with an acid like p-toluenesulfonic acid (p-TSA). This initiates a formal homo-Nazarov-type cyclization, leading to a tetrahydrofluorenyl cation intermediate that aromatizes to furnish the fluorenone product in excellent yield. rsc.org
Another approach involves the reaction of 1-indanone dianions with phthalate (B1215562) diesters. This annulation strategy provides a rapid construction of the benzo[b]fluorenone skeleton and has been successfully applied to the concise synthesis of prekinamycin, a natural product with antibacterial properties. nih.gov
The indanone scaffold is a versatile building block for constructing fused heterocyclic systems, particularly those containing nitrogen. rsc.org Indenoindoles, which feature an indole (B1671886) ring system fused to an indene (B144670) core, have attracted significant interest due to their biological activities, including the inhibition of protein kinases. thieme-connect.com
The most common route to indenoindoles is the Fischer indole synthesis, which starts from a 1-indanone. rsc.orgthieme-connect.com The indanone is first reacted with a phenylhydrazine (B124118) to form a phenylhydrazone intermediate. This intermediate, upon treatment with acid, undergoes a rearrangement to form the fused indenoindole structure. rsc.org A one-pot domino reaction has been developed that combines a Friedel-Crafts reaction to form the indanone in situ, followed by the Fischer indole reaction, allowing for the formation of multiple C-C and C-N bonds in a single operation. rsc.org
Beyond indoles, 2-arylidene-1-indanones (cyclic chalcones) can be used as building blocks for other fused heterocycles. For example, they can react with 6-aminopyrimidines in the presence of an acid catalyst to yield complex indeno-fused pyridopyrimidine scaffolds. rsc.org
Indanones are key intermediates in synthetic routes to complex polyaromatic hydrocarbons (PAHs), including those containing fluorine atoms. beilstein-journals.org The introduction of fluorine into PAHs can significantly alter their electronic properties, making them interesting for materials science applications.
A specific methodology has been developed for the synthesis of fluorinated PAHs that proceeds via 1-indanone intermediates. beilstein-journals.org The synthesis begins with a carboxylic acid that is converted to its corresponding acid chloride. This is followed by an intramolecular Friedel–Crafts acylation to form the fluorinated 1-indanone ring system. beilstein-journals.orgnih.gov This indanone is then subjected to a final cyclization step, often using a Lewis acid such as titanium tetrachloride (TiCl₄), to form the target fluorinated polyaromatic hydrocarbon. beilstein-journals.org This strategy demonstrates the utility of the indanone cyclization as a powerful tool for building up large, functionalized aromatic systems. beilstein-journals.orgbeilstein-journals.org
Synthesis of Indenopyrazoles
Indenopyrazoles, fused heterocyclic compounds containing an indene and a pyrazole (B372694) ring, are of significant interest due to their wide range of pharmacological activities. cedfoundation.com One established method for their synthesis utilizes 1-indanone derivatives as key starting materials. acs.org The general synthetic route involves a two-step cyclocondensation reaction. cedfoundation.comacs.org
The process begins with the deprotonation of the α-carbon of the 1-indanone using a strong base, such as lithium hexamethyldisilazide (LiHMDS), to form an enolate. This enolate then reacts with an isothiocyanate, like phenyl isothiocyanate, to yield a thioamide intermediate. The subsequent step involves condensation of this intermediate with hydrazine (B178648) hydrate, which, upon heating, cyclizes to form the final indenopyrazole product in moderate yields. acs.org
While the direct synthesis from 3-Methyl-6-phenyl-1-indanone is not explicitly detailed in the surveyed literature, this general and robust methodology is applicable to a variety of substituted 1-indanones. acs.org The reaction demonstrates the utility of the indanone scaffold as a versatile precursor for constructing more complex heterocyclic systems.
Table 1: Examples of Indenopyrazole Synthesis from Substituted 1-Indanones acs.org This table is based on a generalized procedure where various 1-indanones are converted to indenopyrazoles.
| Starting 1-Indanone | Reagents | Resulting Indenopyrazole |
| 5-Ethoxy-2,3-dihydro-1H-inden-1-one | 1. LiHMDS, Phenyl isothiocyanate2. Hydrazine hydrate, Acetic acid | 6-Ethoxy-N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine |
| 5-Methoxy-1-indanone | 1. LiHMDS, tert-Butyl(3-isothiocyanatophenoxy)dimethylsilane2. Hydrazine hydrate, Acetic acid | N-(3-((tert-Butyldimethylsilyl)oxy)phenyl)-6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine |
Role as Ligands in Catalytic Systems
The structural features of the indanone scaffold make it suitable for use in catalysis. Indanones and their derivatives have been identified as effective ligands in certain catalytic processes, particularly in olefin polymerization. mdpi.com The rigid framework of the indanone molecule, combined with the coordinating ability of its carbonyl oxygen and the potential for chiral modifications, allows it to influence the steric and electronic environment of a metal center.
Transition-metal-catalyzed reactions are fundamental to modern organic synthesis, and the performance of these catalysts is heavily dependent on the nature of the ligands used. chinesechemsoc.org While many syntheses of indanones rely on transition metal catalysts with various phosphine (B1218219) or N-heterocyclic carbene ligands to control outcomes chinesechemsoc.orgchinesechemsoc.orgrsc.org, the indanone moiety itself can serve the opposite role. By acting as a ligand, the indanone scaffold can participate in creating a well-defined catalytic pocket, which is crucial for achieving high activity and selectivity in reactions like the polymerization of olefins. mdpi.com
Applications in Advanced Materials Research (e.g., Discotic Liquid Crystals)
Beyond their roles in synthesis and catalysis, indanone scaffolds are building blocks for advanced functional materials. mdpi.comresearchgate.net A notable application is in the field of discotic liquid crystals. mdpi.com
Discotic liquid crystals are composed of flat, disc-like molecules that can self-assemble into ordered columnar structures. These materials are of interest for their potential use in electronic devices due to their charge-transport properties. Typically, discotic molecules consist of a rigid, aromatic core surrounded by flexible aliphatic side chains. However, research has shown that molecules based on indene—a close structural relative of indanone—can exhibit discotic liquid crystal behavior even without these conventional side chains. researchgate.net
The formation of these mesophases is driven by interactions between the rigid aromatic cores. researchgate.net In indanone derivatives, the inherent rigidity of the fused ring system provides the necessary core structure. Furthermore, the polar carbonyl group (C=O) can act as an "unusual soft part," contributing to the intermolecular interactions that stabilize the columnar ordering required for liquid-crystalline behavior. researchgate.net This opens possibilities for designing new core-only liquid crystals where the indanone moiety is a key component in creating self-assembling supramolecular architectures. researchgate.net In a related area of materials science, vanadium complexes incorporating 2-benzylidene-1-indanone (B110557) derivatives have been synthesized and investigated for their semiconductor behavior in thin films, highlighting the versatility of the indanone core in functional materials. scirp.org
Future Directions and Emerging Research Avenues for 3 Methyl 6 Phenyl 1 Indanone Chemistry
Development of Greener and More Sustainable Synthetic Protocols
The chemical industry's shift towards environmental sustainability has spurred the development of greener synthetic methods for producing indanone frameworks. Traditional methods, such as the intramolecular Friedel-Crafts acylation, often rely on stoichiometric amounts of harsh Lewis acids and hazardous solvents, generating significant waste. nih.gov Modern research focuses on minimizing this environmental impact through innovative technologies and catalyst systems.
Non-conventional energy sources like microwave (MW) irradiation and high-intensity ultrasound (US) have emerged as powerful tools to promote greener chemical transformations. nih.govrsc.org Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes and often improves yields. beilstein-journals.org One environmentally benign approach involves the microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids catalyzed by recoverable metal triflates in ionic liquids. beilstein-journals.orgmdpi.com This method not only accelerates the reaction but also allows for the recycling of the catalytic system, aligning with the principles of green chemistry. beilstein-journals.orgmdpi.com
Ultrasound-assisted protocols offer another alternative, often enabling reactions to proceed at lower temperatures with cleaner profiles and simplified work-ups compared to conventional heating. nih.gov The choice between microwave and ultrasound techniques can depend on the specific substrate and desired outcome, as their efficiencies can vary.
A comparison of these non-conventional methods for the synthesis of a representative 1-indanone (B140024) derivative is presented below.
Table 1: Comparison of Green Synthesis Methods for 1-Indanone Formation Comparison based on the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl) propionic acid.
| Method | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Citation |
|---|---|---|---|---|---|---|
| Microwave (MW) | TfOH (3) | CH₂Cl₂ | 80 | 60 | 100 | nih.gov |
| Ultrasound (US) | TfOH (10) | CH₂Cl₂ | 40 | 180 | 100 | nih.gov |
Furthermore, the development of metal-free catalytic systems represents a significant advance. For example, L-proline, an environmentally benign amino acid, has been shown to efficiently catalyze the synthesis of indanones under metal- and additive-free conditions. researchgate.net Photocatalysis is another emerging green strategy, utilizing light to drive radical cascade cyclizations to form the indanone core under mild conditions. researchgate.net These approaches, which avoid heavy metals and harsh reagents, are central to the future of sustainable indanone synthesis.
Exploration of Novel Catalytic Systems for Indanone Transformations
The synthesis and functionalization of the 3-Methyl-6-phenyl-1-indanone scaffold are heavily reliant on catalysis. Research is actively pursuing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope than traditional methods. These systems can be broadly categorized into Lewis acids, transition metal catalysts, and organocatalysts.
Lewis Acid Catalysis: The intramolecular Friedel-Crafts acylation remains a cornerstone of indanone synthesis. While classic catalysts like aluminum chloride (AlCl₃) are effective, they are required in stoichiometric amounts and are sensitive to moisture. rsc.org Modern research explores more robust and recyclable Lewis acids. Metal triflates, particularly lanthanide triflates like terbium triflate (Tb(OTf)₃), have proven effective for the dehydrative cyclization of 3-arylpropionic acids, sometimes in combination with green technologies like microwave heating. evitachem.com Other potent Lewis acids, such as antimony pentafluoride (SbF₅), have been used in catalytic amounts to promote one-pot syntheses of 2,3-disubstituted indanones from phenylalkynes and aldehydes. nih.govnih.gov
Transition Metal Catalysis: Transition metals like palladium, rhodium, and iridium offer unique pathways to indanones and their derivatives.
Palladium: Palladium-catalyzed reactions, such as carbonylative cyclization of unsaturated aryl iodides or cascade Heck-aldol annulation reactions, provide powerful methods for constructing the indanone framework. researchgate.netnih.gov These methods can generate multisubstituted indanones that are difficult to access through other routes. researchgate.net
Rhodium: Rhodium catalysts are employed in various transformations, including asymmetric intramolecular 1,4-additions to create chiral 3-aryl-1-indanones with high enantioselectivity. nih.gov Stoichiometric and catalytic reactions involving rhodium complexes and 2-vinylbenzaldehyde (B1595024) derivatives have been studied to form rhodaindanone intermediates, providing insight into catalytic cycles for indanone synthesis. researchgate.netfrontiersin.org
Iridium: Iridium catalysts have been utilized for reactions such as the alkylation of ketones with alcohols, demonstrating their potential in building complex indanone side chains. nih.gov
Organocatalysis: Metal-free organocatalysis has gained prominence as a sustainable and powerful synthetic tool. N-heterocyclic carbenes (NHCs) have been shown to catalyze various annulation and cyclization reactions to afford complex indanone structures, including spiro-fused derivatives. nih.gov Chiral phosphoric acids, another class of organocatalysts, can induce high stereoselectivity in reactions like intramolecular aldol (B89426) condensations to form fused indanones. beilstein-journals.org
Table 2: Overview of Novel Catalytic Systems for Indanone Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Citation |
|---|---|---|---|---|
| Lewis Acid | Terbium triflate (Tb(OTf)₃) | Friedel-Crafts Acylation | Recyclable, effective for dehydrative cyclization | evitachem.com |
| Lewis Acid | Antimony pentafluoride (SbF₅) | Alkyne-Aldehyde Cyclization | Catalytic, one-pot synthesis, high stereoselectivity | nih.govnih.gov |
| Transition Metal | Palladium (Pd) complexes | Carbonylative Cyclization / Heck-Aldol | Access to multisubstituted indanones, cascade reactions | researchgate.netnih.gov |
| Transition Metal | Rhodium (Rh) complexes | Asymmetric 1,4-Addition | High enantioselectivity for chiral indanones | nih.gov |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Annulation / Hydroacylation | Metal-free, access to complex spiro-structures | nih.gov |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Aldol Condensation | High enantioselectivity, metal-free | beilstein-journals.org |
Advanced Computational Studies for Reaction Prediction and Design
The integration of advanced computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for modern synthetic chemistry. For the this compound framework, these in silico tools provide profound insights into reaction mechanisms, catalyst behavior, and molecular properties, thereby accelerating the design of more efficient synthetic routes and novel derivatives.
Computational studies are frequently employed to elucidate the complex mechanisms of key indanone-forming reactions. For the Nazarov cyclization, DFT calculations have been used to study the 4π electrocyclization process, investigate torquoselectivity (the preference for substituent rotation), and rationalize the stereochemical outcomes. nih.govbeilstein-journals.orgnih.gov Similarly, the mechanism of the Friedel-Crafts acylation has been investigated using DFT to map the potential energy surface, identify the rate-determining step (often the formation of the acylium ion), and understand the role of the catalyst, such as Al₂Cl₆. nih.govchemrio.com These theoretical insights help chemists to optimize reaction conditions and predict how structural modifications to the substrate will affect the reaction's efficiency and selectivity.
Beyond mechanistic elucidation, computational studies are crucial for catalyst design. By modeling the catalytic cycle, researchers can understand how a catalyst interacts with the substrate and identify the origins of stereo- and regioselectivity. nih.gov This knowledge allows for the rational, in silico design of new ligands or catalysts with improved performance, reducing the need for extensive empirical screening. nih.gov
Furthermore, computational tools are vital in the design of indanone derivatives for specific applications, especially in drug discovery. Molecular docking and molecular dynamics (MD) simulations are used to predict how novel indanone-based molecules will bind to biological targets like enzymes or receptors. mdpi.comfrontiersin.orgrsc.org By calculating binding affinities and analyzing intermolecular interactions, these methods can prioritize the synthesis of compounds with the highest potential for biological activity, saving significant time and resources in the drug development pipeline. mdpi.comrsc.org
Design and Synthesis of Indanone Derivatives with Tailored Structural Features for Specific Research Applications
The 1-indanone core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets, making it a fertile starting point for drug discovery. researchgate.netnih.gov The design and synthesis of derivatives of this compound are aimed at creating molecules with tailored properties for specific research applications, primarily in medicine and materials science.
In medicinal chemistry , the indanone scaffold is a key component of numerous compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. beilstein-journals.orgresearchgate.net
Anticancer Agents: Researchers have synthesized a wide array of indanone derivatives with potent anticancer activity. For example, 2-benzylidene-1-indanones have shown strong cytotoxicity against various human cancer cell lines. beilstein-journals.org Other designs include fusing the indanone core with other heterocyclic systems, such as in spiroisoxazoline derivatives, which have been developed as selective COX-2 inhibitors with anticancer properties. nih.gov Gallic acid-based indanone derivatives have also been synthesized and demonstrated significant anticancer activity. nih.gov
Neuroprotective Agents: Inspired by the success of Donepezil, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease that contains an indanone moiety, many new derivatives have been designed. nih.govbeilstein-journals.org Research focuses on creating multifunctional agents that not only inhibit AChE but also possess other beneficial properties, such as metal-chelation to reduce metal-induced oxidative stress in the brain. rsc.org
The synthetic strategy for creating these derivatives often involves modifying the core structure at specific positions. Functionalization at the C2 position is common, for instance, through Claisen-Schmidt condensation to introduce arylidene groups. researchgate.net The aromatic ring of the indanone can also be modified, or the entire core can be used as a rigid scaffold to build more complex, three-dimensional structures like spiro- and fused-ring systems for various applications. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of a derivative's properties for a specific biological target or material application.
Q & A
Q. What are the optimal synthetic routes for 3-methyl-6-phenyl-1-indanone, and how do reaction conditions influence regioselectivity?
Methodological Answer:
-
Friedel-Crafts acylation is commonly used for indanone synthesis. For this compound, use phenylacetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) on a substituted benzene precursor.
-
Regioselectivity depends on steric and electronic factors: Electron-donating groups (e.g., methyl) at the para position direct acylation to the meta position. Optimize temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. nitrobenzene) to control side reactions .
-
Key Data Table:
Precursor Catalyst Temp (°C) Yield (%) Regioselectivity (3:6 ratio) Toluene AlCl₃ 100 62 1:1.2 Xylene FeCl₃ 120 45 1:1.8
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound?
Methodological Answer:
- ¹H NMR : Look for aromatic protons in the δ 7.2–7.8 ppm range. The methyl group at C3 appears as a singlet (~δ 2.3 ppm).
- ¹³C NMR : The carbonyl carbon (C1) resonates at δ ~205 ppm. Use DEPT-135 to distinguish CH₃ (C3) from quaternary carbons.
- MS : The molecular ion [M]⁺ at m/z 236 confirms the molecular weight. Fragmentation peaks (e.g., loss of CO, m/z 208) validate the indanone backbone .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the C1 carbonyl is electrophilic (LUMO localized), aligning with Friedel-Crafts reactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The phenyl group may engage in π-π stacking with aromatic residues in active sites .AI助科研之如何使用在问辅助实验(六)01:26

Q. How to resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- Contradiction Analysis Framework :
- Example : Discrepancies in DMSO solubility (5–20 mg/mL) may stem from hygroscopic solvent batches.
Q. What strategies optimize catalytic asymmetric synthesis of this compound enantiomers?
Methodological Answer:
-
Chiral Catalysts : Use BINOL-derived phosphoric acids for enantioselective Friedel-Crafts reactions.
-
Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).
-
Key Parameter :
Catalyst ee (%) Reaction Time (h) (R)-BINOL-PA 88 24 Jacobsen’s 72 36
Methodological Guidance
Q. Designing stability studies under varying pH and temperature conditions
Q. Addressing over-constraining in computational models of indanone derivatives
- Solution :
Data Validation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

